6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline
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Overview
Description
“6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . The compound also contains a pyrrolidine ring, another type of nitrogen-containing heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis process also includes the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a quinazoline ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the properties of the substituents and their presence and position on the quinazoline and pyrrolidine rings .
Scientific Research Applications
Aldose Reductase Inhibitory Activity
Quinazoline derivatives have been investigated for their aldose reductase inhibitory activity, which is significant for managing complications associated with diabetes. For instance, 6'-halogenated quinazoline derivatives demonstrated potent in vitro and in vivo inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. This research suggests a potential application of quinazoline derivatives in studying and managing diabetic complications through the inhibition of aldose reductase (Yamagishi et al., 1992).
Histamine H4 Receptor Inverse Agonists
Quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. This activity is relevant in the context of inflammatory and immune-related conditions. The discovery and optimization of quinazoline-containing compounds have led to the identification of molecules with significant affinity for the histamine H4 receptor, offering a potential pathway for researching anti-inflammatory and immune-modulating therapies (Smits et al., 2008).
Phosphodiesterase Inhibition
Research on quinazoline derivatives has also uncovered their ability to inhibit cyclic GMP phosphodiesterase (cGMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. This activity is particularly relevant for cardiovascular research and the exploration of therapies for vascular diseases. Compounds with specific substitutions on the quinazoline nucleus exhibited potent and selective inhibitory activities toward cGMP-PDE, suggesting a role in vasodilation and cardiovascular health (Takase et al., 1994).
Antimicrobial and Antioxidant Properties
Some quinazoline derivatives have shown promising antimicrobial and antioxidant properties. These findings are crucial for the development of new antimicrobial agents and antioxidants. The exploration of quinazoline derivatives in this context can contribute to the discovery of novel compounds with potential applications in infectious diseases and oxidative stress-related conditions (Kumar et al., 2011).
Anti-inflammatory Activity
Quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. This research is essential for identifying new therapeutic agents for treating inflammatory conditions. The synthesis and investigation of novel quinazoline derivatives have led to compounds showing significant anti-inflammatory activity, highlighting the potential of quinazoline derivatives in anti-inflammatory research (Srivastav et al., 2009).
Future Directions
The future directions in the research and development of “6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship of these compounds .
Mechanism of Action
Target of Action
The primary targets of 6-Chloro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline are human cancer cell lines such as PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation . This compound can significantly inhibit the colony formation and migration of MGC-803 cells . It induces apoptosis of MGC-803 cells and causes cell cycle arrest at the G1-phase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cell proliferation and survival . The downstream effects include the inhibition of colony formation, reduction in cell migration, induction of apoptosis, and cell cycle arrest .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, reduction in colony formation and cell migration, induction of apoptosis, and cell cycle arrest . These effects contribute to its anti-proliferative activity against cancer cells .
Properties
IUPAC Name |
6-chloro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-17-5-4-10(7-17)18-13-11-6-9(14)2-3-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYIVSNNILXXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=NC=NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.